N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
N-[[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2O4/c21-14-7-5-12(6-8-14)18-10-15(23-27-18)11-22-19(24)16-9-13-3-1-2-4-17(13)26-20(16)25/h1-10H,11H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFBIEXISIRVHON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCC3=NOC(=C3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the isoxazole ring, followed by its attachment to the chromene moiety.
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Isoxazole Ring Formation: : The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. For example, 4-chlorobenzonitrile oxide can react with propargyl alcohol to form 5-(4-chlorophenyl)isoxazole.
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Chromene Synthesis: : The chromene moiety can be synthesized through the Pechmann condensation, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.
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Coupling Reaction: : The final step involves coupling the isoxazole derivative with the chromene derivative. This can be achieved through an amide bond formation reaction, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques, which allow for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the isoxazole ring, leading to the formation of oxazoles or other oxidized derivatives.
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Reduction: : Reduction reactions can target the carbonyl groups in the chromene moiety, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxazole derivatives, while reduction could produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a complex structure that includes an isoxazole ring and a chromene moiety. The synthesis typically involves:
- Formation of the Isoxazole Ring : Achieved through 1,3-dipolar cycloaddition reactions.
- Attachment of the Chromene Moiety : Often involves palladium-catalyzed cross-coupling reactions.
N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide exhibits several promising biological activities:
Anticancer Activity
Research indicates that compounds with similar structures can exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown this compound's ability to induce apoptosis in cancer cells by activating specific pathways associated with cell death and inhibiting tumor growth.
Anti-inflammatory Properties
Derivatives containing chromene and isoxazole rings have been noted for their anti-inflammatory effects. These properties are crucial for treating conditions characterized by chronic inflammation.
Antioxidant Activity
The compound has demonstrated potential antioxidant properties, contributing to its therapeutic profile against oxidative stress-related diseases.
In Vitro Studies
Several studies have evaluated the cytotoxic effects of this compound against various human cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa (Cervical Cancer) | 15.2 | Significant growth inhibition |
| MCF-7 (Breast Cancer) | 12.8 | Induction of apoptosis |
| A549 (Lung Cancer) | 10.5 | Cell cycle arrest |
These results suggest that the compound has selective cytotoxicity towards cancer cells while exhibiting lower toxicity towards normal fibroblast cells, indicating its potential for therapeutic use in oncology.
Case Studies
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Anticancer Efficacy in Animal Models :
A notable case study involved administering this compound in animal models to assess its efficacy in reducing tumor size. The study demonstrated a significant reduction in tumor volume compared to control groups, supporting its potential as an anticancer agent. -
Anti-inflammatory Effects :
Another study investigated the anti-inflammatory properties using LPS-stimulated macrophages, where treatment with the compound significantly reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.
Mechanism of Action
The mechanism of action of N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The chromene moiety can enhance binding affinity and specificity through additional interactions with the target protein.
Comparison with Similar Compounds
Structural Features and Substituent Variations
Table 1: Structural Comparison of Key Analogs
Key Observations:
- Heterocyclic Diversity: The target compound’s 5-(4-chlorophenyl)isoxazole group distinguishes it from analogs with methylisoxazole (e.g., compound 2 in ), thiadiazole (), or triazole () moieties.
- Linker Flexibility : The methylene bridge in the target compound contrasts with direct carboxamide linkages (e.g., ) or phenethyl linkers (), which may influence steric hindrance and binding affinity.
Key Observations:
- Coumarin Activation : Most analogs (e.g., ) use coumarin-3-carbonyl chloride as an intermediate for carboxamide formation.
- Coupling Strategies : Diazonium salt coupling () and solvent-free methods () highlight divergent approaches to introducing substituents, impacting scalability and purity.
Physical and Spectral Data
Table 3: Comparative Physical/Spectral Properties
Key Observations:
Biological Activity
N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide, with the CAS number 953251-06-4, is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and various studies that highlight its pharmacological potential.
The molecular formula of this compound is , with a molecular weight of 380.8 g/mol. The structure consists of an isoxazole ring fused with a chromene moiety, which is known for various biological activities.
| Property | Value |
|---|---|
| CAS Number | 953251-06-4 |
| Molecular Formula | C20H13ClN2O4 |
| Molecular Weight | 380.8 g/mol |
This compound exhibits its biological activity through several mechanisms:
- Enzyme Inhibition : The compound interacts with specific enzymes, potentially inhibiting their activity, which is crucial in various metabolic pathways.
- Receptor Modulation : It may bind to certain receptors, influencing signaling pathways involved in cell growth and apoptosis.
- Antimicrobial Activity : Isoxazole derivatives are known for their antimicrobial properties, suggesting that this compound may also exhibit such effects against various pathogens.
Anticancer Activity
Recent studies have investigated the anticancer potential of this compound. In vitro assays have shown that this compound can induce apoptosis in cancer cell lines, including:
- HT-29 (Colorectal Cancer) : Exhibited significant cytotoxicity with an IC50 value indicating effective growth inhibition.
- COLO-205 (Colorectal Cancer) : Similar cytotoxic effects were observed, suggesting a promising therapeutic application.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against several bacterial strains:
- Staphylococcus aureus : Demonstrated potent inhibitory activity.
- Escherichia coli : Showed moderate activity when compared to standard antibiotics.
Study 1: Anticancer Efficacy
In a study published in 2023, this compound was tested against multiple cancer cell lines. The results indicated that the compound induced cell cycle arrest and apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .
Study 2: Antimicrobial Properties
Another research effort focused on the antimicrobial efficacy of the compound against clinical isolates of bacteria. The findings revealed that it exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a novel antimicrobial agent .
Q & A
Basic Questions
Q. What are the general synthetic routes for preparing N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide?
- Methodology : The compound can be synthesized via a multi-step approach:
Isoxazole ring formation : Condensation of hydroxylamine with a diketone precursor (e.g., 4-chlorophenyl-substituted propargyl aldehyde) under acidic conditions.
Amide coupling : Reacting the isoxazole intermediate (e.g., 5-(4-chlorophenyl)isoxazole-3-carboxylic acid) with 2-oxo-2H-chromene-3-carboxamide using coupling agents like EDCI/HOBt or DCC.
- Key considerations : Optimize reaction time, temperature (e.g., 0–5°C for amide coupling), and solvent polarity (e.g., DMF or THF) to improve yield.
- Reference : Similar protocols for diarylisoxazole carboxamides (e.g., 18% yield via EDCI-mediated coupling) are detailed in and .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Techniques :
- 1H/13C NMR : Confirm substitution patterns (e.g., 4-chlorophenyl protons at δ 7.4–7.5 ppm, chromene carbonyl at δ 169.9 ppm) .
- HRMS : Validate molecular weight (e.g., [M+H]+ ion matching theoretical mass within 0.6 ppm error) .
- FTIR : Identify carboxamide (C=O stretch ~1650 cm⁻¹) and chromene lactone (C=O ~1730 cm⁻¹) .
Q. What safety protocols are recommended for handling this compound in the lab?
- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods for weighing and synthesis.
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
- Reference : General guidelines for isoxazole derivatives are outlined in and .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield of the target compound?
- Experimental design :
- DoE (Design of Experiments) : Vary parameters like catalyst loading (e.g., 1–5 mol% EDCI), solvent (DMF vs. THF), and temperature (RT vs. 40°C).
- Statistical analysis : Use ANOVA to identify significant factors affecting yield.
Q. How do structural modifications (e.g., substituents on the isoxazole or chromene moieties) influence bioactivity?
- SAR strategies :
- Substituent variation : Replace 4-chlorophenyl with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups.
- Bioassay correlation : Test analogs for inhibitory potency (e.g., mitochondrial activity assays in ).
Q. How should contradictory bioactivity data (e.g., IC₅₀ variations across studies) be resolved?
- Root-cause analysis :
- Assay conditions : Compare DMSO concentrations (e.g., 1% vs. 0.5% in cell-based assays) and mitochondrial isolation protocols ( ).
- Compound stability : Assess degradation via LC-MS under assay conditions (pH 7.4, 37°C).
Q. What strategies enhance solubility for in vivo studies without compromising activity?
- Approaches :
- Co-solvents : Use cyclodextrins or PEG-400 (≤10% v/v).
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) on the chromene ring.
- Data : Analogous chromene derivatives showed 3× higher solubility in PBS with 5% β-cyclodextrin () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
